
2-(Bromomethyl)-6-methoxynaphthalene
Descripción general
Descripción
2-(Bromomethyl)-6-methoxynaphthalene is a chemical compound that has garnered attention due to its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of anti-inflammatory and anti-cancer agents. The compound's utility stems from its structural features, which allow for various chemical transformations, making it a versatile precursor in organic synthesis .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-6-methoxynaphthalene has been approached through various methods. A practical synthesis involves the methylation of 6-bromo-2-naphthol with environmentally benign reagents like tetramethylammonium chloride under microwave-assisted conditions or through two-phase electrolysis, offering high yields and regioselectivity . Another method includes a Pd-catalyzed ethynylation followed by regioselective addition of HX, Pd-catalyzed carbonylation, and alkaline hydrolysis, which is a precursor to naproxen . Additionally, the synthesis of related compounds, such as 2-amino-2-(5-bromo-6-methoxy-2-naphthyl) propionic acid, has been achieved through bromination, acylation, and hydrolysis with high overall yield .
Molecular Structure Analysis
The molecular structure and electronic properties of 2-(Bromomethyl)-6-methoxynaphthalene have been studied using Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) theory. Vibrational wavenumbers were calculated and assigned using Potential Energy Distribution (PED). The HOMO-LUMO energy gap was determined to be 4.208 eV, indicating the molecule's stability. The reactive sites were predicted using Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Fukui calculations, which identified electrophilic and nucleophilic areas .
Chemical Reactions Analysis
2-(Bromomethyl)-6-methoxynaphthalene participates in various chemical reactions due to its functional groups. It can undergo Pd-catalyzed reactions, bromination, and methoxylation, which are essential steps in synthesizing biologically active compounds. The compound's reactivity has been exploited in the synthesis of naproxen and other non-steroidal anti-inflammatory agents . Moreover, it has been used as a fluorescent labeling reagent for HPLC analysis of carboxylic acids, demonstrating its versatility in analytical chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Bromomethyl)-6-methoxynaphthalene, such as its vibrational spectra, have been experimentally and theoretically analyzed. The compound exhibits drug-like properties and has a softness value, indicating its less toxic nature, which is favorable for pharmaceutical applications. Its anti-cancer activities have been highlighted through molecular docking studies, showing low binding energy and suggesting potential for drug modification . The compound's stability and reactivity make it a valuable intermediate in organic synthesis, with applications extending to the synthesis of complex natural products and pharmaceuticals .
Aplicaciones Científicas De Investigación
Synthesis and Industrial Applications
2-(Bromomethyl)-6-methoxynaphthalene is notably employed as an intermediate in synthesizing non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. Various synthetic procedures have been developed, with a focus on environmental and toxicological concerns. For instance, Wei-Ming Xu and Hong-Qiang He (2010) discussed synthesizing 2-bromo-6-methoxynaphthalene using environmentally benign substitutes for methyl halides and dimethyl sulfate, with carbon dioxide and methanol as the only by-products (Xu & He, 2010).
Pharmaceutical Analysis
In pharmaceutical analysis, 2-(Bromomethyl)-6-methoxynaphthalene has been used as a pre-chromatographic fluorescent labeling reagent. Cavrini et al. (1993) utilized it for the high-performance liquid chromatographic analysis of bile acids in pharmaceuticals and human bile samples (Cavrini et al., 1993). This method was also applied for determining carboxylic acid salts in pharmaceuticals, as discussed by Gatti et al. (1996) (Gatti et al., 1996).
Spectroscopic and Electronic Analysis
The compound's vibrational, electronic, and charge transfer properties have been studied using the Density Functional Theory (DFT) method. Saji et al. (2021) performed theoretical and experimental investigations on its vibrational modes and electronic properties, suggesting potential pharmaceutical applications due to its stability and drug-like properties (Saji et al., 2021).
Synthesis of Other Compounds
The acylation of 2-methoxynaphthalene, a close relative of 2-(Bromomethyl)-6-methoxynaphthalene, has been studied for producing various other compounds. Andy et al. (2000) investigated the acylation process using zeolite beta, demonstrating the shape-selective properties of zeolite catalysts (Andy et al., 2000). Moreover, the synthesis of 2-hydroxy-6-naphthoic acid from 2-naphthol, involving a step with 6-bromo-2-methoxynaphthalene, was studied by Wang et al. (2013), highlighting its importance in synthesizing polyaromatic ester (Wang et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target proteins like cereblon (crbn) . CRBN is a protein targeted by a class of immunomodulatory drugs known as immunomodulatory imide drugs (IMiDs) . These drugs adjust immune responses and have applications in conditions like multiple myeloma, myelodysplastic syndrome, and acute myeloid leukemia .
Mode of Action
Bromomethyl compounds have been known to interact with dna . For instance, bromomethyl acridines have been studied for their crosslinking and intercalative activities with DNA . The bromomethyl group may facilitate the introduction of certain functional groups, leading to significant changes in the target .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents, which could be relevant to the action of 2-(Bromomethyl)-6-methoxynaphthalene .
Pharmacokinetics
Similar compounds have been synthesized using bromomethyl benzoate . The pharmacokinetics of these compounds can be influenced by factors such as renal impairment, hepatic impairment, and cytochrome P450 drug interactions .
Result of Action
Bromomethyl compounds have been associated with significant dna interactions . These interactions could potentially lead to changes in cellular function and structure .
Action Environment
The action of similar compounds can be influenced by factors such as the presence of other substances, temperature, ph, and the specific characteristics of the biological environment .
Propiedades
IUPAC Name |
2-(bromomethyl)-6-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQUQKLPHTYIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434587 | |
| Record name | 2-bromomethyl-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-6-methoxynaphthalene | |
CAS RN |
73022-40-9 | |
| Record name | 2-bromomethyl-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



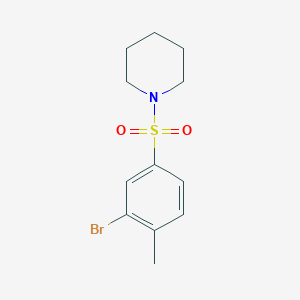
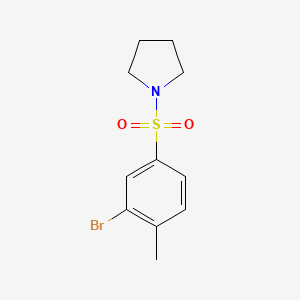




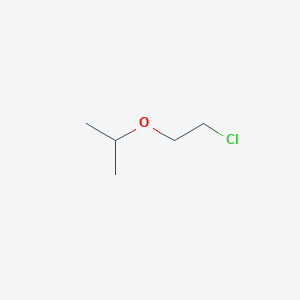
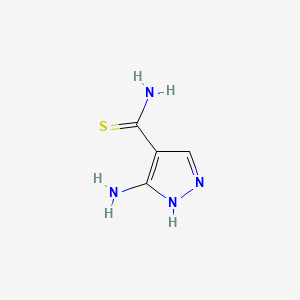
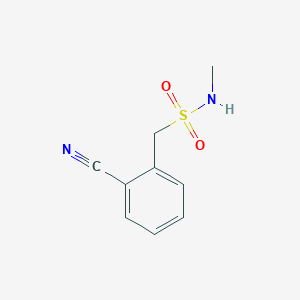

![N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide](/img/structure/B1277454.png)
